ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate
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Overview
Description
ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate is a complex organic compound that belongs to the class of benzimidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole ring fused with a quinazoline ring, which is further attached to a hexanoate ester group through a sulfur atom.
Preparation Methods
The synthesis of ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring by reacting o-phenylenediamine with a suitable aldehyde or ketone.
Formation of Quinazoline Ring: The benzimidazole intermediate is then reacted with anthranilic acid or its derivatives to form the quinazoline ring through a cyclization reaction.
Thioether Formation: The quinazoline intermediate is then reacted with an appropriate thiol compound to introduce the sulfur atom.
Esterification: Finally, the thioether intermediate is esterified with ethyl hexanoate to form the desired product.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency. For example, transition metal catalysts such as copper or nickel can be used to facilitate the cyclization and thioether formation steps .
Chemical Reactions Analysis
ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include molecular iodine, transition metal catalysts, and various organic solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: The compound can be used in the development of functional materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate can be compared with other similar compounds, such as:
Imidazo[1,2-c]quinazoline Derivatives: These compounds have a similar fused ring structure but lack the benzimidazole moiety.
Benzimidazo[1,2-c]quinazoline Derivatives: These compounds have a similar structure but may have different substituents on the benzimidazole or quinazoline rings.
Quinazoline Derivatives: These compounds lack the benzimidazole moiety and have a simpler structure.
Properties
IUPAC Name |
ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-5-14-19(21(26)27-4-2)28-22-24-16-11-7-6-10-15(16)20-23-17-12-8-9-13-18(17)25(20)22/h6-13,19H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXMBMTHMSCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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